(Ethoxycarbonylmethyl)triphenylphosphonium bromide (Ethoxycarbonylmethyl)triphenylphosphonium bromide (Ethoxycarbonylmethyl)triphenylphosphonium bromide is an intermediate in the synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone-13C5, which is an isotope labelled Mutagen X (MX) is a chlorinated furanone that accounts for more of the mutagenic activity of drinking water than any other disinfection byproduct. DNA damages provoked by the six mutagens (furylframide, MX, 4-nitroquinoline N-oxide, sodium azide, 1-nitropyrene, and captan) used in the present study have been known to subject to the nucleotide excision repair system.

Brand Name: Vulcanchem
CAS No.: 1530-45-6
VCID: VC21072877
InChI: InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1
SMILES: CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C22H22BrO2P
Molecular Weight: 429.3 g/mol

(Ethoxycarbonylmethyl)triphenylphosphonium bromide

CAS No.: 1530-45-6

Cat. No.: VC21072877

Molecular Formula: C22H22BrO2P

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

(Ethoxycarbonylmethyl)triphenylphosphonium bromide - 1530-45-6

Specification

Description (Ethoxycarbonylmethyl)triphenylphosphonium bromide is an intermediate in the synthesis of 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone-13C5, which is an isotope labelled Mutagen X (MX) is a chlorinated furanone that accounts for more of the mutagenic activity of drinking water than any other disinfection byproduct. DNA damages provoked by the six mutagens (furylframide, MX, 4-nitroquinoline N-oxide, sodium azide, 1-nitropyrene, and captan) used in the present study have been known to subject to the nucleotide excision repair system.

CAS No. 1530-45-6
Molecular Formula C22H22BrO2P
Molecular Weight 429.3 g/mol
IUPAC Name (2-ethoxy-2-oxoethyl)-triphenylphosphanium;bromide
Standard InChI InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1
Standard InChI Key VJVZPTPOYCJFNI-UHFFFAOYSA-M
SMILES CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator